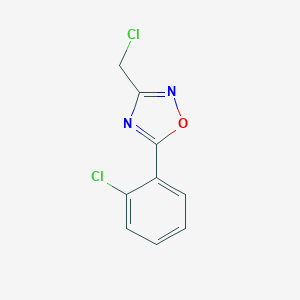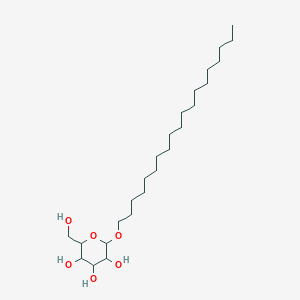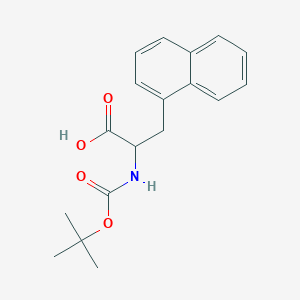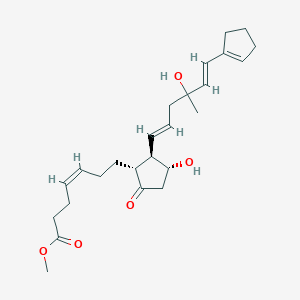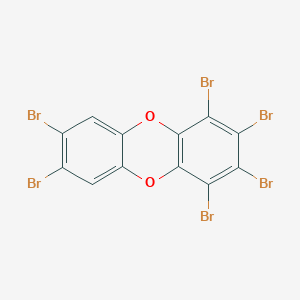
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD) is a chemical compound that belongs to the family of brominated dioxins. It is a highly toxic and persistent environmental pollutant that is commonly found in industrial waste, electronic waste, and flame retardants. HxBDD has been identified as a potential threat to human health and the environment due to its toxicological properties.
Mécanisme D'action
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin acts as an endocrine disruptor, which means that it interferes with the normal functioning of hormones in the body. It binds to the aryl hydrocarbon receptor (AhR) and activates a signaling pathway that leads to the production of enzymes that metabolize hormones. This disruption of hormonal balance can lead to a wide range of health effects, including developmental abnormalities, reproductive dysfunction, and cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin can cause a wide range of biochemical and physiological effects. These include alterations in gene expression, changes in hormone levels, and damage to the immune system. 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has also been shown to cause developmental abnormalities in animals, including reduced growth rates and skeletal deformities.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been used in laboratory experiments to study its toxicological properties and potential health effects. One advantage of using 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in these experiments is that it is a well-characterized compound with known toxicological properties. However, one limitation is that it is a highly toxic and persistent environmental pollutant, which makes it difficult to handle and dispose of safely.
Orientations Futures
There are several areas of future research that could help to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. These include:
1. Epidemiological studies to assess the health effects of exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in humans.
2. Studies to identify the sources and pathways of human exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
3. Development of more sensitive and specific biomarkers of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin exposure.
4. Studies to evaluate the potential for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin to accumulate in the food chain and pose a risk to human health.
5. Development of safer and more effective flame retardants that do not contain 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
In conclusion, 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a highly toxic and persistent environmental pollutant that poses a potential threat to human health and the environment. Scientific research has provided insights into the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. Future research is needed to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin and to develop safer alternatives to this toxic compound.
Méthodes De Synthèse
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is synthesized through the combustion of organic materials that contain bromine, such as plastics and electronic waste. The combustion process releases 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin as a byproduct, which can then contaminate the environment and pose a risk to human health.
Applications De Recherche Scientifique
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been the subject of extensive scientific research due to its toxicological properties. Researchers have studied the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
Propriétés
Numéro CAS |
110999-44-5 |
|---|---|
Nom du produit |
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin |
Formule moléculaire |
C12H2Br6O2 |
Poids moléculaire |
657.6 g/mol |
Nom IUPAC |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
Clé InChI |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Autres numéros CAS |
110999-44-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



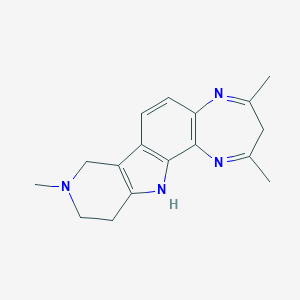
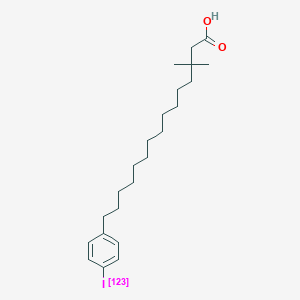

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
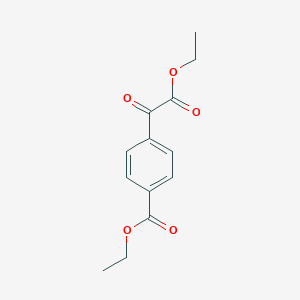
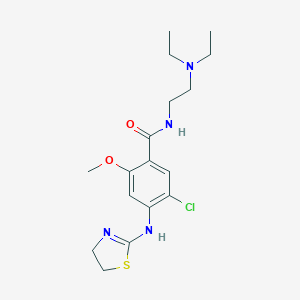
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)



